molecular formula C3H7N3O3 B15201632 methyl N'-methyl-N-nitrocarbamimidate

methyl N'-methyl-N-nitrocarbamimidate

Cat. No.: B15201632
M. Wt: 133.11 g/mol
InChI Key: ZWHCDLXHQMBZRD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N’-methyl-N-nitrocarbamimidate can be synthesized through the reaction of methyl isocyanate with nitromethane under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of methyl N’-methyl-N-nitrocarbamimidate involves large-scale reactors where the reactants are combined in precise ratios. The reaction conditions are carefully monitored to maximize yield and purity. The product is then purified through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl N’-methyl-N-nitrocarbamimidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas in the presence of a catalyst, and nucleophiles like amines or alcohols . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

Methyl N’-methyl-N-nitrocarbamimidate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N’-methyl-N-nitrocarbamimidate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N’-methyl-N-nitrocarbamimidate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C3H7N3O3

Molecular Weight

133.11 g/mol

IUPAC Name

methyl N'-methyl-N-nitrocarbamimidate

InChI

InChI=1S/C3H7N3O3/c1-4-3(9-2)5-6(7)8/h1-2H3,(H,4,5)

InChI Key

ZWHCDLXHQMBZRD-UHFFFAOYSA-N

Canonical SMILES

CN=C(N[N+](=O)[O-])OC

Origin of Product

United States

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